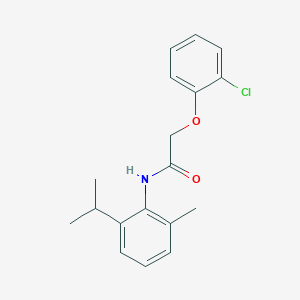

2-(2-chlorophenoxy)-N-(2-isopropyl-6-methylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-chlorophenoxy)-N-(2-isopropyl-6-methylphenyl)acetamide is a chemical compound with potential applications in various fields, including pharmaceuticals. Its synthesis, molecular structure, and properties have been subjects of scientific research to understand its behavior and potential uses.

Synthesis Analysis

The synthesis of similar compounds involves multiple steps, starting from basic aromatic compounds, leading to the target molecule through processes like acetylation and amidation. For instance, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a compound with a similar structure, is synthesized by reacting ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU under cooled conditions (Sharma et al., 2018).

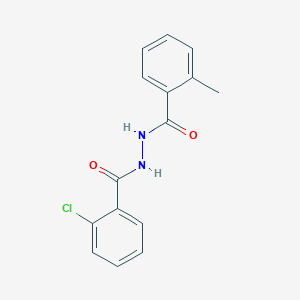

Molecular Structure Analysis

The molecular structure of related acetamides often features specific conformations and intermolecular interactions, such as hydrogen bonds, contributing to their stability and reactivity. For example, 2-chloro-N-(2,4-dimethylphenyl)acetamide exhibits a syn conformation of the N—H bond to the ortho methyl group, with molecules linked into chains through intermolecular N—H⋯O hydrogen bonds (Gowda et al., 2007).

Chemical Reactions and Properties

Compounds in this category undergo various chemical reactions, including hydrolysis, isomerisation, and cyclisation, significantly influenced by pH and the presence of specific functional groups. These reactions are crucial for understanding the chemical behavior and potential applications of these compounds (Bernard et al., 1986).

Scientific Research Applications

Anticancer Potential

One study focused on the synthesis, structure, and molecular docking analysis of an anticancer drug derivative, highlighting its potential in targeting the VEGFr receptor. The compound exhibited promising in silico anticancer activity, supported by detailed crystallographic analysis (Sharma et al., 2018).

Environmental Impact and Metabolism

Another research area is the environmental impact and metabolic pathways of chloroacetamide herbicides, including derivatives similar to the subject compound. Studies have shown how these compounds are metabolized by liver microsomes in humans and rats, providing insights into their potential carcinogenicity and metabolic activation pathways (Coleman et al., 2000).

Green Chemistry Applications

Research into green chemistry applications has led to the development of environmentally friendly syntheses of analgesic and antipyretic compounds. These studies focus on creating derivatives with potential medicinal applications, emphasizing sustainable and eco-friendly methods (Reddy et al., 2014).

Pesticide Development

The characterization of new derivatives with potential as pesticides has been a significant area of research. Powder diffraction data for several N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide derivatives have been reported, contributing to the development of new pesticide compounds (Olszewska et al., 2009).

Photovoltaic Efficiency and Ligand-Protein Interactions

Studies have also been conducted on the photovoltaic efficiency modeling and ligand-protein interactions of bioactive benzothiazolinone acetamide analogs. These compounds have shown good light harvesting efficiency and potential as photosensitizers in dye-sensitized solar cells, in addition to their interactions with biological targets (Mary et al., 2020).

properties

IUPAC Name |

2-(2-chlorophenoxy)-N-(2-methyl-6-propan-2-ylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClNO2/c1-12(2)14-8-6-7-13(3)18(14)20-17(21)11-22-16-10-5-4-9-15(16)19/h4-10,12H,11H2,1-3H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNGDFXOOCUUJSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(C)C)NC(=O)COC2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-chlorophenoxy)-N-(2-methyl-6-propan-2-ylphenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5525807.png)

![N-(4-{[benzyl(isopropyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5525819.png)

![3-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde oxime](/img/structure/B5525820.png)

![9-(cyclohexylcarbonyl)-2-(2-pyridin-3-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5525830.png)

![1-isopropyl-2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole](/img/structure/B5525834.png)

![4-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}-2-pyrimidinamine](/img/structure/B5525850.png)

![4-[4-(1-cyclobutyl-1H-imidazol-2-yl)-1H-1,2,3-triazol-1-yl]piperidine hydrochloride](/img/structure/B5525855.png)

![N-[3-methoxy-4-(2-phenylethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5525881.png)